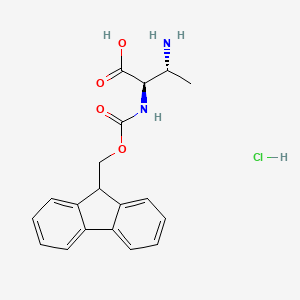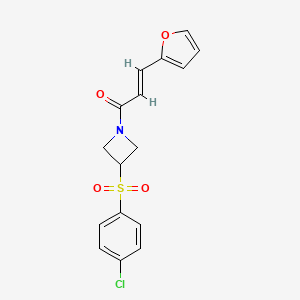![molecular formula C9H12N4O B2708906 1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2189893-64-7](/img/structure/B2708906.png)
1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains a triazole ring and a pyrrolidine ring . The triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of copper-catalyzed click reactions of azides with alkynes . This reaction can be used to easily obtain the 1,2,3-triazole ring system . Another method involves a propargylation reaction on 2,4-dihydroxyacetophenone, followed by condensation with aldehydes .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of reactive functional groups. For example, the triazole ring can participate in reactions with electrophiles and nucleophiles . The pyrrolidine ring can undergo reactions with acids and bases .Future Directions
The future directions for the study of this compound could include further investigation into its synthesis, characterization, and potential applications. Given the broad range of biological activities exhibited by compounds containing a triazole ring , this compound could be a potential candidate for the development of new drugs. Further studies could also explore its mechanism of action and safety profile.
properties
IUPAC Name |
1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-9(14)12-5-3-8(7-12)13-6-4-10-11-13/h2,4,6,8H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWKUAASPUHCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)
![2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2708824.png)
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid](/img/structure/B2708826.png)
![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)
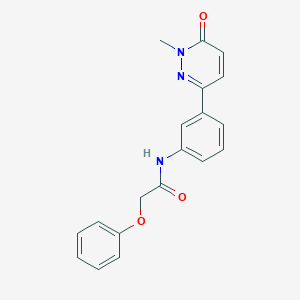
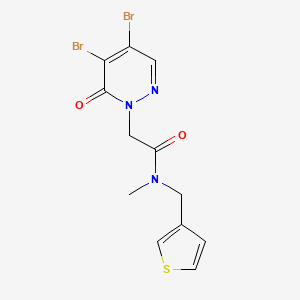
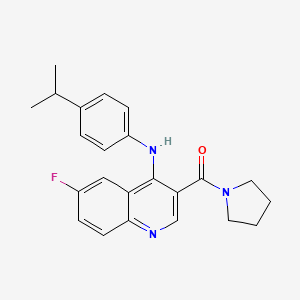

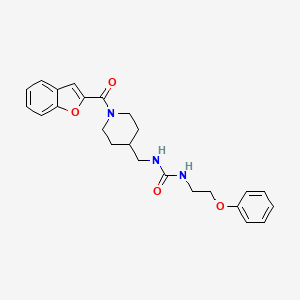
![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2708838.png)
